![molecular formula C19H16O3 B10841328 2,5-Bis(4-hydroxybenzylidene)cyclopentanone](/img/structure/B10841328.png)
2,5-Bis(4-hydroxybenzylidene)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-hydroxybenzylidene)cyclopentanone is a synthetic organic compound known for its unique chemical structure and significant biological activities It is characterized by the presence of two hydroxybenzylidene groups attached to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(4-hydroxybenzylidene)cyclopentanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-hydroxybenzaldehyde with cyclopentanone in the presence of an acid catalyst, such as sulfuric acid, in a solvent like methanol or 2-butanol . The reaction conditions often include cooling the mixture and adding the acid catalyst dropwise to control the reaction rate and prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen-Schmidt condensation remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(4-hydroxybenzylidene)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Esters or ethers depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-hydroxybenzylidene)cyclopentanone has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits cytotoxic activity against various cancer cell lines, including HeLa cells, making it a potential candidate for anticancer drug development
Materials Science: It is used as a building block in the synthesis of photoreactive cholesteric polycarbonates, which have applications in liquid crystal displays and other optical materials.
Polymer Chemistry: The compound is incorporated into polyesters and polycarbonates to impart unique optical and mechanical properties.
Biological Research: Its antioxidant, antimicrobial, and anti-inflammatory activities are of interest for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,5-bis(4-hydroxybenzylidene)cyclopentanone involves its interaction with cellular targets and pathways:
Cytotoxic Activity: The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits the growth of pathogenic bacteria.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(4-hydroxybenzylidene)cyclopentanone can be compared with other similar compounds, such as:
2,5-Bis(4-chlorobenzylidene)cyclopentanone: This compound has similar structural features but with chlorine substituents, which may alter its biological activity and chemical reactivity.
2,6-Bis(4-hydroxybenzylidene)cyclohexanone: This compound has a cyclohexanone ring instead of a cyclopentanone ring, which can affect its physical and chemical properties.
2,5-Bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone: The presence of methoxy groups can enhance the compound’s antioxidant activity.
Eigenschaften
Molekularformel |
C19H16O3 |
---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(2E,5E)-2,5-bis[(4-hydroxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H16O3/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12,20-21H,5-6H2/b15-11+,16-12+ |
InChI-Schlüssel |
YSEMBYWAAKOCKW-JOBJLJCHSA-N |
Isomerische SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)/C(=C/C3=CC=C(C=C3)O)/C1 |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.